Regioregularity of Poly(3-octylthiophene) Derived from 2-Bromo-3-octylthiophene Exceeds 95% Head-to-Tail Coupling
Polymerization of 2-bromo-3-octylthiophene via Stille-type coupling yields regioregular poly(3-octylthiophene) with head-to-tail (HT) coupling determined by 1H NMR to be >95% [1]. In the same study, a related polymer, poly[4-octylbi(thiophene)], synthesized from a different monomer, achieved HT >90%. The high regioregularity achieved with 2-bromo-3-octylthiophene enables extended conjugation lengths and a bathochromic shift in absorption maxima (λmax = 448 nm) compared to random polymer analogs [1].
| Evidence Dimension | Regioregularity (HT coupling) |
|---|---|
| Target Compound Data | >95% |
| Comparator Or Baseline | >90% (poly[4-octylbi(thiophene)]) |
| Quantified Difference | At least 5 percentage points higher |
| Conditions | 1H NMR analysis of polymers synthesized via Pd-catalyzed condensation |
Why This Matters
High regioregularity is a prerequisite for achieving high charge carrier mobility in OFETs, making this monomer a reliable starting point for well-ordered polymer films.
- [1] Andersson, M. R., et al. (2001). Highly Conjugated Poly(thiophene)s − Synthesis of Regioregular 3-Alkylthiophene Polymers and 3-Alkylthiophene/Thiophene Copolymers. European Journal of Organic Chemistry, 2001(7), 1257-1263. View Source
